molecular formula C13H14N2O2 B15311640 1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid

1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid

Katalognummer: B15311640
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: TWLDYLZOMPOSLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The carboxylic acid group is introduced through subsequent hydrolysis of the ester group .

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the aromatic ring, while halogenation can add halogen atoms.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethylphenyl)-3-methyl-1h-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse applications.

Eigenschaften

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

1-(3,5-dimethylphenyl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)15-7-12(13(16)17)10(3)14-15/h4-7H,1-3H3,(H,16,17)

InChI-Schlüssel

TWLDYLZOMPOSLL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N2C=C(C(=N2)C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.